molecular formula C14H12O2 B2548194 4-Methoxy-biphenyl-3-carbaldehyde CAS No. 89536-71-0

4-Methoxy-biphenyl-3-carbaldehyde

Cat. No.: B2548194
CAS No.: 89536-71-0
M. Wt: 212.248
InChI Key: JHLXZTBOJVCIBP-UHFFFAOYSA-N
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Description

4-Methoxy-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, where a methoxy group is attached to one phenyl ring and an aldehyde group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-biphenyl-3-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For instance, the reaction between 4-bromoanisole and 3-formylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-biphenyl-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-Methoxy-biphenyl-3-carboxylic acid.

    Reduction: 4-Methoxy-biphenyl-3-methanol.

    Substitution: 4-Nitro-4-methoxy-biphenyl-3-carbaldehyde (in the case of nitration).

Scientific Research Applications

4-Methoxy-biphenyl-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-biphenyl-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxy-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLXZTBOJVCIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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